5-Bromo-2-nitropyridine CAS number 39856-50-3
5-Bromo-2-nitropyridine CAS number 39856-50-3
An In-Depth Technical Guide to 5-Bromo-2-nitropyridine (CAS: 39856-50-3)
Introduction
5-Bromo-2-nitropyridine, identified by CAS number 39856-50-3, is a halogenated nitro-substituted pyridine (B92270) derivative.[1] It serves as a versatile and crucial building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[2] Its chemical structure, featuring both a bromine atom and a nitro group, allows for diverse functionalization, making it an essential intermediate in the development of biologically active molecules.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications in drug development, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
5-Bromo-2-nitropyridine is typically a light yellow to brown crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39856-50-3 | [4][5] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2][6][7][8] |
| Molecular Weight | 202.99 g/mol | [6][5][8] |
| Appearance | Light yellow crystalline powder | [2][3] |
| Melting Point | 143-152 °C | [2][8] |
| Boiling Point | 89 °C / 24 mmHg | [4] |
| Density | 1.833 g/cm³ | [4] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol (B129727). | [3][4] |
| Log Kow | 1.25 (estimated) | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing 5-Bromo-2-nitropyridine is through the oxidation of 2-amino-5-bromopyridine (B118841).[9] This transformation is commonly achieved using an oxidizing agent such as hydrogen peroxide or peroxyacetic acid.[10][9] A common large-scale production method involves a two-step process: the regioselective bromination of 2-aminopyridine (B139424) followed by the oxidation of the resulting 5-bromo-2-aminopyridine.[10][11]
Caption: General two-step synthesis workflow for 5-Bromo-2-nitropyridine.
Experimental Protocol 1: Oxidation with Hydrogen Peroxide in Acetone (B3395972)/Water
This protocol is adapted from a large-scale synthesis procedure.
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Preparation: In a suitable reaction vessel, add 2-amino-5-bromopyridine (1.0 mol), a catalyst (15.0 wt%), and a 1.5L mixture of acetone and water (7:1 volume ratio).
-
Stirring: Mechanically stir the mixture at 20-30°C until uniform.
-
Cooling: Cool the reaction system to a temperature of 10-15°C.
-
Oxidant Addition: Using a constant pressure dropping funnel, slowly add 30 wt% hydrogen peroxide (H₂O₂, 3.5 mol).
-
Reaction: After the addition is complete, maintain the reaction at 10-15°C for 1-2 hours.
-
Heating: Gradually heat the mixture to 30°C at a rate of 2°C/min and hold for 2 hours. Subsequently, heat to 40°C at a rate of 1°C/min.
-
Monitoring: Monitor the reaction progress by HPLC until the concentration of the starting material is minimized (e.g., <0.2%).
-
Work-up: Cool the reaction to room temperature and filter to remove the catalyst. The product, 5-Bromo-2-nitropyridine, can be isolated from the filtrate.
Experimental Protocol 2: Oxidation with Hydrogen Peroxide in Sulfuric Acid
This protocol describes a lab-scale synthesis.[9]
-
Preparation: Prepare a 10% solution of hydrogen peroxide in concentrated sulfuric acid (H₂SO₄) and cool it to 0°C in an ice bath.
-
Addition of Amine: Slowly add 2-amino-5-bromopyridine (2.34g) to the cold oxidant solution while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours.
-
Isolation: Pour the reaction mixture onto ice.
-
Filtration: Collect the resulting precipitate by vacuum filtration to yield 5-Bromo-2-nitropyridine.
Key Applications in Drug Development
5-Bromo-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[2]
Intermediate for Pazopanib Synthesis
The compound is used in the preparation of intermediates for Pazopanib, a potent anti-cancer drug.[9] The synthesis involves the reaction of 5-Bromo-2-nitropyridine with N-Boc-piperazine, followed by the reduction of the nitro group to an amine.[9]
Caption: Workflow for the synthesis of a key Pazopanib intermediate.
Experimental Protocol: Synthesis of Pazopanib Intermediate [9]
-
Reaction Setup: To a reaction vessel, add 5-Bromo-2-nitropyridine, an organic solvent, N-Boc-piperazine, and a suitable base.
-
Substitution Reaction: Heat and stir the mixture to facilitate the nucleophilic aromatic substitution reaction.
-
Crystallization: Upon completion, add water to induce crystallization. Cool the mixture and filter to collect the crystals.
-
Purification: Wash the filter cake with water. The collected solid, 1-tert-butoxycarbonyl-4-(6-nitro-3-pyridinyl)piperazine, can be further purified by recrystallization from an organic solvent.
-
Reduction: Add the purified intermediate to a high-pressure reactor with methanol and a reducing agent system (e.g., hydrazine hydrate, ferric chloride hexahydrate, and activated carbon).
-
Final Product: Heat and stir the reaction. After completion, the final product is isolated through filtration, concentration, and crystallization to yield the Pazopanib intermediate.
Precursor for Kinase Inhibitors (VEGFR-2/TIE-2)
5-Bromo-2-nitropyridine is also employed as a reagent in the synthesis of novel benzimidazoles.[10][12] These synthesized compounds have been identified as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, which are key regulators of angiogenesis and are important targets in anti-cancer therapy.[10][12]
Caption: Role of 5-Bromo-2-nitropyridine as a precursor for kinase inhibitors.
Safety and Handling
5-Bromo-2-nitropyridine is classified as an irritant. Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting.
Table: Hazard Identification
| Category | Information | Reference(s) |
|---|---|---|
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3][6][8][13] |
| Signal Word | Warning | [6][8] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3][6][8] |
Table: Handling and Storage
| Category | Recommendations | Reference(s) |
|---|---|---|
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [3][13] |
| Personal Protective Equipment (PPE) | Safety goggles/faceshield, chemical-resistant gloves, impervious clothing, NIOSH-approved N95 dust mask or higher-level respirator. | [3][6][8][13] |
| Handling | Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [3][4][13] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store at ambient temperature in a dry place. Store locked up. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |[3] |
Conclusion
5-Bromo-2-nitropyridine is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry. Its utility as a precursor for the anti-cancer drug Pazopanib and a range of kinase inhibitors highlights its significance in modern medicinal chemistry. While it presents manageable handling hazards, adherence to established safety protocols allows for its effective and safe use in research and large-scale production. The synthetic routes are well-documented, providing reliable methods for its preparation to meet the demands of drug discovery and development professionals.
References
- 1. 5-Bromo-2-nitropyridine 39856-50-3 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 5-Bromo-2-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 5. 5-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-溴-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-2-nitropyridine [oakwoodchemical.com]
- 8. 5-ブロモ-2-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. 5-Bromo-2-nitropyridine | 39856-50-3 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. echemi.com [echemi.com]
